molecular formula C18H15BrN2O2 B4919070 N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide

N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide

Cat. No.: B4919070
M. Wt: 371.2 g/mol
InChI Key: DXYUFSXQDXVFAO-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide is a complex organic compound that combines a bromophenyl group with a hydroxyquinoline moiety through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide typically involves a multi-step process:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce a bromine atom at the para position.

    Quinoline Derivative Preparation: The next step involves the synthesis of the hydroxyquinoline derivative, which can be achieved through various methods, including Skraup synthesis.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the hydroxyquinoline derivative in the presence of acetic anhydride and a suitable catalyst to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the quinoline moiety can be oxidized to form quinone derivatives.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Free Radical Scavenging: The hydroxy group in the quinoline moiety can scavenge free radicals, providing antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the hydroxyquinoline moiety, making it less versatile in applications.

    8-hydroxyquinoline: Lacks the bromophenyl group, affecting its reactivity and binding properties.

Uniqueness

N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide is unique due to the combination of the bromophenyl and hydroxyquinoline groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[(4-bromophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-11(22)21-16(13-4-7-14(19)8-5-13)15-9-6-12-3-2-10-20-17(12)18(15)23/h2-10,16,23H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYUFSXQDXVFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Br)C2=C(C3=C(C=CC=N3)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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